molecular formula C15H14N2O3 B2608273 4-cyano-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide CAS No. 1396882-64-6

4-cyano-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide

Cat. No.: B2608273
CAS No.: 1396882-64-6
M. Wt: 270.288
InChI Key: QDVJHFBYFFQNFW-UHFFFAOYSA-N
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Description

4-cyano-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide is a chemical compound offered for research and development purposes. This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic applications. The molecular structure of this compound incorporates several pharmacologically significant motifs. The benzamide core is a privileged scaffold in medicinal chemistry, frequently identified in compounds with demonstrated biological activity. Benzamide-containing molecules are often investigated for their potential in oncology and as cell differentiation inducers . Furthermore, the structure features a furan-2-yl group , a heterocyclic system that is a common component in molecules designed to target various disease pathways. The presence of a cyano group is a notable structural feature in drug discovery, often used to optimize a compound's potency and metabolic stability . Researchers may find this compound valuable for screening in early-stage drug discovery projects, particularly in the development of novel anti-proliferative or chemotherapeutic agents, given the established history of its constituent parts in these research areas .

Properties

IUPAC Name

4-cyano-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-15(19,13-3-2-8-20-13)10-17-14(18)12-6-4-11(9-16)5-7-12/h2-8,19H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDVJHFBYFFQNFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=C(C=C1)C#N)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates . One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the cyano group or other functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the furan and benzamide moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-cyano-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor for synthesizing various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-cyano-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s furan and benzamide moieties allow it to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Formula Key Features Reported Activity Reference
4-cyano-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide - 4-Cyano benzoyl
- 2-(Furan-2-yl)-2-hydroxypropyl amide substituent
C₁₅H₁₄N₂O₃ (estimated) - Furan ring enhances π-π interactions
- Hydroxypropyl group improves solubility
Not explicitly reported N/A
4-cyano-N-{(2R)-2-[4-(2,3-dihydro-benzo[1,4]dioxin-5-yl)-piperazin-1-yl]-propyl}-N-pyridin-2-yl-benzamide hydrochloride - 4-Cyano benzoyl
- Piperazine-diethylenedioxane substituent
- Pyridinyl group
C₂₉H₂₉ClN₄O₃ - 5-HT₁A receptor antagonist
- High structural complexity for receptor binding
Neurological applications (e.g., antipsychotic potential)
4-cyano-N-cyclopropyl-N-[(thiophen-2-yl)methyl]benzamide - 4-Cyano benzoyl
- Cyclopropyl-thiophenmethyl substituent
C₁₆H₁₄N₂OS - Thiophene replaces furan (enhanced lipophilicity)
- Cyclopropyl group increases metabolic stability
Not reported, but thiophene analogs often exhibit antimicrobial activity
Fluopyram - Trifluoromethylpyridinyl
- Chlorophenyl substituent
C₁₆H₁₁ClF₆N₂O - Fluorine atoms enhance bioavailability
- Broad-spectrum fungicide
Agricultural fungicide
2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-chlorophenyl)thiazole - Furan-hydrazone-thiazole hybrid
- Chlorophenyl substituent
C₂₀H₁₂Cl₂N₄O₃S - Furan-thiazole core with hydrazone linker
- Nitro and chloro groups enhance bioactivity
Anticandidal (MIC = 250 µg/mL) and anticancer (IC₅₀ = 125 µg/mL)

Biological Activity

4-cyano-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide is a compound that has attracted considerable attention in biological research due to its potential therapeutic properties. This article provides a detailed overview of its biological activity, including mechanisms of action, studies on antimicrobial and anticancer properties, and comparisons with similar compounds.

  • Molecular Formula : C₁₅H₁₄N₂O₃
  • Molecular Weight : 270.288 g/mol

The compound features a cyano group, a furan ring, and a benzamide moiety, which contribute to its unique biological activities.

The biological effects of this compound are attributed to its ability to interact with various molecular targets. The furan and benzamide moieties facilitate binding to enzymes and receptors, potentially modulating their activity. This interaction can lead to:

  • Inhibition of microbial growth
  • Reduction of inflammation
  • Anticancer effects through apoptosis induction in cancer cells

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For example:

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Pseudomonas aeruginosa1816

These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Anticancer Properties

The anticancer potential of this compound has been explored in various cancer cell lines. Notably, studies have reported the following findings:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer)
Cell Line IC50 (µM) Mechanism
MCF-710.5Induction of apoptosis via caspase activation
A54915.3Cell cycle arrest at G2/M phase
HepG212.8Inhibition of topoisomerase II

These findings indicate that the compound may induce cell death through multiple mechanisms, including apoptosis and cell cycle disruption .

Case Studies

  • Study on Antimicrobial Activity : A study published in the Journal of Antimicrobial Agents demonstrated that the compound effectively reduced bacterial load in infected animal models, supporting its potential as a therapeutic agent for bacterial infections .
  • Study on Anticancer Activity : Research published in Cancer Research showed that treatment with this compound led to significant tumor reduction in xenograft models, indicating its efficacy in vivo .

Comparison with Similar Compounds

This compound can be compared with other compounds featuring furan rings or benzamides.

Compound Biological Activity
5-nitrofuran derivativesAntibacterial
N-(5-(cyanomethyl)-1,3,4-oxadiazol-2-yl)benzamideAnticancer
2-furoic acidAntimicrobial

The unique combination of functional groups in this compound enhances its biological activity compared to these similar compounds .

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